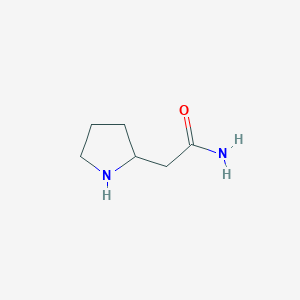

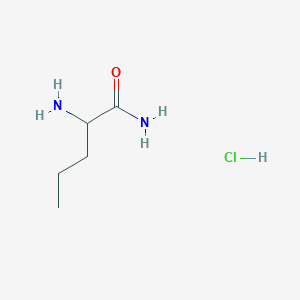

2-Pyrrolidineacetamide

Overview

Description

Piracetam is a nootropic drug in the racetams group . It is considered the first smart drug and is still one of the most popular. It is said to increase cognitive functions including memory and learning . It shares the same 2-oxo-pyrrolidone base structure with pyroglutamic acid and is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA) .

Synthesis Analysis

The synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamide is generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride . High-pressure recrystallisation of aqueous and methanolic solutions of piracetam contained in a diamond-anvil cell at pressures of 0.07–0.4 GPa resulted in the formation of a new high-pressure polymorph of piracetam .Molecular Structure Analysis

Piracetam has a molecular weight of 142.1558 . Its IUPAC Standard InChI isInChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2, (H2,7,9) . Chemical Reactions Analysis

Pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Physical And Chemical Properties Analysis

Piracetam is a cyclic derivative of the neurotransmitter GABA . It shares the same 2-oxo-pyrrolidone base structure with pyroglutamic acid .Scientific Research Applications

Psychotropic Effects

2-Pyrrolidineacetamide derivatives are known as biologically active compounds exhibiting psychotropic effects . These effects can influence mood, perception, consciousness, and behavior, making these compounds potentially useful in the treatment of various mental health disorders .

Cerebroprotective Effects

These compounds also exhibit cerebroprotective effects . This means they can help protect the brain from damage or injury, potentially aiding in the treatment of conditions like stroke, traumatic brain injury, or neurodegenerative diseases .

Treatment of Central Nervous System Disorders

Medicinals based on 2-Pyrrolidineacetamide are widely used for the treatment of central nervous system and cerebrovascular disorders . This includes conditions like multiple sclerosis, Parkinson’s disease, and Alzheimer’s disease .

Memory and Learning Enhancement

Piracetam, a derivative of 2-Pyrrolidineacetamide, is a nootropic drug, which enhances memory and facilitates learning . This makes it potentially useful in treating conditions like dementia or cognitive impairment, or even in healthy individuals seeking to improve their cognitive performance .

Vasodilation and Improved Blood Flow

Piracetam also acts as a vasodilator and improves blood flow . This could make it useful in the treatment of conditions like peripheral vascular disease or other conditions characterized by poor blood flow .

Treatment of Balance Problems

In addition to its other effects, piracetam is also used to treat balance problems . This could potentially make it useful in conditions like vertigo, Meniere’s disease, or other disorders affecting balance .

Mechanism of Action

Target of Action

2-Pyrrolidineacetamide, also known as Piracetam, is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA) . Its mechanism of action differs from that of endogenous gaba .

Mode of Action

Piracetam has neuroprotective and anticonvulsant properties and is reported to improve neural plasticity . It has effects on the vascular system by reducing erythrocyte adhesion to the vascular endothelium, hindering vasospasms, and facilitating microcirculation .

Biochemical Pathways

A 2-pyrrolidone biosynthesis pathway has been established in Corynebacterium glutamicum, by expressing glutamate decarboxylase (Gad) mutant and β-alanine CoA transferase (Act) which activates spontaneous dehydration cyclization of GABA to form 2-pyrrolidone .

Pharmacokinetics

After oral ingestion, Piracetam is rapidly absorbed with a bioavailability of 100% . Its volume of distribution is 0.6 L/kg and plasma protein binding is 0% . Approximately 100% of an administered dose is excreted as unchanged piracetam in urine .

Result of Action

Piracetam is a nootropic drug, which enhances memory and facilitates learning . It also acts as a vasodilator and improves blood flow . It has a potential to treat cognitive impairment in aging, brain injury, memory, and balance problems .

properties

IUPAC Name |

2-pyrrolidin-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)4-5-2-1-3-8-5/h5,8H,1-4H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMALDSHFYWVKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidineacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B3332928.png)

![Octahydro-2H-pyrano[4,3-b]pyridine](/img/structure/B3332929.png)

![Imidazo[2,1-b]thiazol-5-ylmethanamine](/img/structure/B3332935.png)

![Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3332985.png)